molecular formula C18H15ClN4OS B12054120 5-(3-Chlorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478255-22-0

5-(3-Chlorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12054120
CAS No.: 478255-22-0
M. Wt: 370.9 g/mol
InChI Key: GDLRBJNQLAYMDP-JNJFRLMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chlorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 5-(3-Chlorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce costs.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3-Chlorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other triazole derivatives, 5-(3-Chlorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:

  • 4H-1,2,4-Triazole-3-thiol derivatives with different substituents on the phenyl ring.
  • Other triazole-based compounds with varying alkylidene groups. These similar compounds may share some properties but differ in their specific activities and applications.

Properties

CAS No.

478255-22-0

Molecular Formula

C18H15ClN4OS

Molecular Weight

370.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15ClN4OS/c1-24-16-10-3-2-6-13(16)8-5-11-20-23-17(21-22-18(23)25)14-7-4-9-15(19)12-14/h2-12H,1H3,(H,22,25)/b8-5+,20-11+

InChI Key

GDLRBJNQLAYMDP-JNJFRLMHSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=CC=C1C=CC=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.